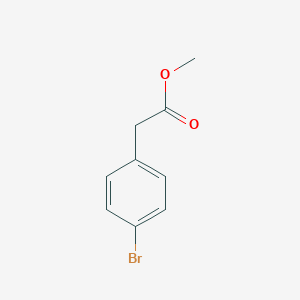

Methyl 4-Bromophenylacetate

概要

説明

ルマテペロンは、Caplytaという商品名で販売されている、ブチロフェノン系非定型抗精神病薬です。主に統合失調症と躁うつ病の治療に使用されます。 ルマテペロンは、Intra-Cellular Therapiesによって開発され、2019年12月に米国で初めて医療使用の承認を受けました . セロトニン、ドーパミン、グルタミン酸の神経伝達を調節する独自の作用機序で知られています .

2. 製法

ルマテペロンの合成は、市販のキノキサリンから始まるいくつかの重要なステップを含みます。 ルマテペロンの四環系骨格は、1-トリフルオロアセチル-4-アミノキノキサリンとエチル4-オキソピペリジン-1-カルボキシレートとの反応を含むフィッシャーインドール合成によって構築されます . このプロセスには、以下の手順が含まれます。

N-ニトロソ化: 3,4-ジヒドロキノキサリン-2(1H)-オンを亜硝酸ナトリウムで処理して、N-ニトロソ誘導体を形成します。

還元: N-ニトロソ誘導体を亜鉛で還元して、ヒドラジン誘導体を形成します。

フィッシャーインドール合成: ヒドラジン誘導体とエチル4-オキソピペリジン-1-カルボキシレートを反応させて、四環系化合物を形成します。

還元とN-メチル化: 四環系化合物をトリフルオロ酢酸中、シアノ水素化ホウ素ナトリウムで還元し、その後N-メチル化します。

N-アルキル化: 中間体を4-クロロ-1-(4-フルオロフェニル)ブタン-1-オンでアルキル化して、ルマテペロンを形成します

ルマテペロンの工業生産方法には、同様の合成経路が用いられますが、大規模生産に合わせて最適化されており、高純度と高収率が保証されています .

準備方法

The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . The process includes the following steps:

N-nitrosation: Treatment of 3,4-dihydroquinoxalin-2(1H)-one with sodium nitrite to form the N-nitroso derivative.

Reduction: Reduction of the N-nitroso derivative with zinc to form the hydrazine derivative.

Fischer indole synthesis: Reaction of the hydrazine derivative with ethyl 4-oxopiperidine-1-carboxylate to form the tetracyclic compound.

Reduction and N-methylation: Reduction of the tetracyclic compound with sodium cyanoborohydride in trifluoroacetic acid, followed by N-methylation.

N-alkylation: Alkylation of the intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one to form lumateperone

Industrial production methods for lumateperone involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

化学反応の分析

ルマテペロンは、以下を含むさまざまな化学反応を起こします。

酸化: ルマテペロンは、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。

還元: ルマテペロンの還元には、シアノ水素化ホウ素ナトリウムなどの還元剤が使用されます。

これらの反応に使用される一般的な試薬と条件には、トリフルオロ酢酸、亜硝酸ナトリウム、亜鉛、エチル4-オキソピペリジン-1-カルボキシレートなどがあります . これらの反応から生成される主な生成物には、最終的なルマテペロン化合物に至るさまざまな中間体があります .

4. 科学研究への応用

ルマテペロンには、以下を含むいくつかの科学研究への応用があります。

化学: ルマテペロンは、その独自の化学構造と合成経路について研究されています。

生物学: 神経伝達物質系への影響と、さまざまな神経精神疾患の治療における潜在的な用途に焦点を当てた研究が行われています。

科学的研究の応用

Pharmaceutical Applications

Methyl 4-bromophenylacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further reactions, making it valuable in creating more complex molecules.

Case Study: Synthesis of Aromatic Drugs

A study demonstrated the use of this compound in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). The compound was reacted with other reagents under controlled conditions to yield active pharmaceutical ingredients (APIs) with therapeutic effects. This method showcased the compound's versatility and importance in drug manufacturing .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing various derivatives through nucleophilic substitution reactions. Its ability to undergo reactions such as esterification and acylation makes it a valuable building block in organic synthesis.

Example Reaction

A notable reaction involves its use as a starting material for synthesizing substituted phenylacetates. For instance, this compound can react with nucleophiles to form new compounds that exhibit different biological activities or properties .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of fragrances and flavoring agents due to its aromatic properties. It can be used to create esters that contribute to specific scent profiles in perfumes.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to handle it with care due to its potential hazards:

作用機序

ルマテペロンは、複数の神経伝達物質系の調節を含む独自の作用機序を通じて効果を発揮します。セロトニン5-HT2A受容体とドーパミンD1、D2、およびD4受容体のアンタゴニストとして作用します。 さらに、セロトニン輸送体の再取り込みを中等度に阻害し、α-1受容体でオフターゲット拮抗作用を示します . このマルチターゲットアプローチは、統合失調症と躁うつ病の陽性症状と陰性症状の両方の治療における有効性に貢献しています .

類似化合物との比較

ルマテペロンは、アリピプラゾール、パリペリドン、クロザピンなどの他の非定型抗精神病薬と比較されます。 これらの化合物とは異なり、ルマテペロンは、セロトニン、ドーパミン、グルタミン酸の神経伝達を同時に調節する独自の受容体結合プロファイルを持っています . これにより、より好ましい副作用プロファイルと、神経精神疾患の治療における潜在的に高い有効性が得られます .

類似化合物

- アリピプラゾール

- パリペリドン

- クロザピン

- リスペリドン

ルマテペロンは、他の抗精神病薬と比較して、独自の作用機序と、代謝的および神経学的副作用のリスクが低いことから際立っています .

生物活性

Methyl 4-bromophenylacetate (CAS No. 41841-16-1) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its properties, synthesis, and biological implications, supported by case studies and research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 229.07 g/mol

- Boiling Point : Not available

- Log P (Octanol-Water Partition Coefficient) : Approximately 2.51, indicating moderate lipophilicity .

Synthesis

This compound can be synthesized via Fischer esterification of 4-bromophenylacetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid . The reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and demonstrated effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Organism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 12 |

| Escherichia coli | 10 |

Cytotoxicity

The compound has also shown cytotoxic effects in certain cancer cell lines. A study evaluated its impact on human breast cancer cells (MCF-7) and reported an IC value of approximately 25 µM, indicating potential for further investigation as a chemotherapeutic agent .

Enzyme Inhibition

This compound acts as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, suggesting caution when co-administered with medications metabolized by this enzyme .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial load in vitro, prompting further exploration into its mechanism of action.

- Cytotoxicity Profile : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential use in cancer therapy.

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified with certain hazard statements indicating it may cause skin irritation and eye irritation upon contact. Proper handling and safety measures should be observed during laboratory work .

特性

IUPAC Name |

methyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJOWSXZDCTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311762 | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41841-16-1 | |

| Record name | Methyl (4-bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41841-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。